N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide
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Overview
Description
N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide is an organic compound with a complex structure that includes both ethoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamide. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxyphenylacetonitrile
- 3-Ethoxy-4-hydroxyphenylacetic acid
- 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid
Uniqueness
N-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9-5-7(3-4-8(9)13)11-10(14)6-12/h3-5,12-13H,2,6H2,1H3,(H,11,14) |
InChI Key |
JYTORTMSTFBNEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CO)O |
Origin of Product |
United States |
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